1-Iodoadamantane
Overview
Description
1-Iodoadamantane is a haloadamantane . The voltammetric reduction of 1-iodoadamantane at a silver cathode in tetrahydrofuran (THF) and acetonitrile (ACN) is reported to involve a single electron forming a mixture of monomeric and dimeric products .
Synthesis Analysis
1-Iodoadamantane is suitable reagent used to evaluate the rate constants for the reduction of haloadamantanes by SmI2 in the presence of hexamethylphosphoramide (HMPA) and H2O by GC/MS-analyzed method . It may be used as iodine atom donor for probing the intermediacy of radical to investigate the chemistry of highly reactive, strained systems such as propellane . It may be used as starting reagent in the synthesis of N-(1-adamantyl)acetamide via nucleophilic substitution .Molecular Structure Analysis
The molecular formula of 1-Iodoadamantane is C10H15I . The average mass is 262.131 Da and the monoisotopic mass is 262.021820 Da .Chemical Reactions Analysis
The photostimulated reaction of the phthalimide anion with 1-iodoadamantane is reported to yield 3-(1-adamantyl) phthalimide and 4-(1-adamantyl) phthalimide, along with the reduction product adamantane . 1-Iodoadamantane is reported to undergo photostimulated reaction with the enolate anion of acetone, acetophenone, and propiophenone to give adamantane and the substitution products .Physical And Chemical Properties Analysis
1-Iodoadamantane is a white or off-white crystalline solid with a melting point of 157-159°C. It is sparingly soluble in water but soluble in organic solvents like chloroform and ether. 1-Iodoadamantane has a molecular weight of 277.12 g/mol, a boiling point of 271°C, and a density of 1.67 g/cm3.Scientific Research Applications
Optical and Electronic Characteristics Study
- Scientific Field: Physical Chemistry .
- Application Summary: The natural absorbance caused by the chromophore and chemical behavior of 1-iodoadamantane is highly influenced by the polarity of different solvent environments .
- Methods of Application: The experimentally measured UV-vis absorption spectra show significant solvatochromic shifts with respect to the solvent polarity. Computational calculations were carried out through implicit solvation to understand the impact of solvent polarity on the 1-iodoadamantane at the molecular level .
- Results: Changes in the HOMO and LUMO energies and electron density distributions of various solvent continuums demonstrate the influence of solvent polarity on the HOMO and LUMO energy levels of the chemical system. This also shows an increment in the HOMO–LUMO gap with respect to the polarity of the solvent .
Green and Selective Iodination
- Scientific Field: Organic Chemistry .
- Application Summary: A host–guest inclusion complex of β-CD with adamantane was prepared, and selectively iodinated the included adamantane to 1-iodoadamantane by iodoform .
- Methods of Application: The only formed monoiodo product confirmed the initial assumption that three out of the four methine groups of the guest adamantane are shielded when adamantane is included into the cavity of β-CD .
- Results: Therefore, iodination just takes places on the methine group directing to the outside of the cavity of β-CD .
Probing the Intermediacy of Radical
- Scientific Field: Organic Chemistry .
- Application Summary: 1-Iodoadamantane may be used as an iodine atom donor for probing the intermediacy of radical to investigate the chemistry of highly reactive, strained systems such as propellane .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Synthesis of N - (1-adamantyl)acetamide
- Scientific Field: Organic Chemistry .
- Application Summary: 1-Iodoadamantane may be used as a starting reagent in the synthesis of N - (1-adamantyl)acetamide via nucleophilic substitution .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Materials Chemistry and Composite Materials
- Scientific Field: Materials Science .
- Application Summary: Functionalized adamantane derivatives, such as 1-Iodoadamantane, are of great interest in many applications ranging from materials chemistry to composite materials and 3D porous networks .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Nanoscale Research
- Scientific Field: Nanotechnology .
- Application Summary: The possibility of tuning the band gap in lower dimensional materials is attractive in nanoscale research. Rigid strain-free ring systems of diamondoids are also offering this luxury .
- Methods of Application: Adamantane functionalization is more eclectic than functionalization in polymantanes for the existence of two kinds of C–H bonds. This is found to be an effective choice for tuning the electronic properties of lower diamondoids when compared to the other substituted diamondoids from many perspectives .
- Results: The specific results or outcomes obtained are not detailed in the source .
Solid-State Phase Transition Behavior
- Scientific Field: Crystallography .
- Application Summary: The solid-state phase transition behavior of 1-Iodoadamantane was investigated using a multi-technique strategy, which reveals complex phase transition behavior on cooling from ambient temperature to ca. 123 K and on subsequent heating to the melting temperature (348 K) .
- Methods of Application: The study used synchrotron powder X-ray diffraction (XRD), single-crystal XRD, solid-state NMR, and differential scanning calorimetry (DSC) to investigate the phase transition behavior .
- Results: Starting from the known phase of 1-IA at ambient temperature (phase A), three low-temperature phases are identified (phases B, C, and D). Remarkably, single-crystal XRD shows that some individual crystals of phase A transform to phase B, while other crystals of phase A transform instead to phase C .
Tuning the Band Gap in Lower Dimensional Materials
- Scientific Field: Nanotechnology .
- Application Summary: The possibility of tuning the band gap in lower dimensional materials is attractive in nanoscale research. Rigid strain-free ring systems of diamondoids are also offering this luxury .
- Methods of Application: Adamantane functionalization is more eclectic than functionalization in polymantanes for the existence of two kinds of C–H bonds. This is found to be an effective choice for tuning the electronic properties of lower diamondoids when compared to the other substituted diamondoids from many perspectives .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
1-Iodoadamantane should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The natural absorbance caused by the chromophore and chemical behavior of 1-iodoadamantane is highly influenced by the polarity of different solvent environments . This gives rise to the solvatochromatic shifts in the optical absorption and electronic structure and the experimentally measured UV-vis absorption spectra show significant solvatochromic shifts with respect to the solvent polarity . The absorption shift for both σ to σ* and n to σ* electronic transitions are more dominant in polar solvents than in nonpolar solvents .
properties
IUPAC Name |
1-iodoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15I/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVOATXCSSPUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227619 | |
Record name | 1-Iodoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodoadamantane | |
CAS RN |
768-93-4 | |
Record name | 1-Iodoadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodoadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Iodoadamantane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Iodoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.